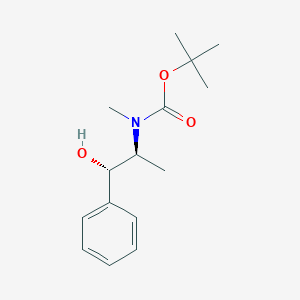

Pseudoephedrine tert-butyl carbamate

Description

Propriétés

Formule moléculaire |

C15H23NO3 |

|---|---|

Poids moléculaire |

265.35 g/mol |

Nom IUPAC |

tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1 |

Clé InChI |

SIKODEFLCMOILM-WCQYABFASA-N |

SMILES isomérique |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

SMILES canonique |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

Synonymes |

t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pseudoephedrine tert-butyl carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoephedrine tert-butyl carbamate (B1207046), also known as N-tert-butoxycarbonyl-pseudoephedrine (t-BOC-pseudoephedrine), is a chemically modified derivative of pseudoephedrine. The introduction of the tert-butyl carbamate (Boc) protecting group on the secondary amine of the pseudoephedrine molecule alters its chemical properties, rendering it a key intermediate in certain chemical syntheses. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and analytical characterization. It is primarily recognized as a precursor in the synthesis of (+)-methamphetamine, and its presence is monitored in forensic chemistry.[1][2] This document details the available quantitative data, experimental protocols for its synthesis and characterization, and visual representations of its chemical relationships.

Chemical Identity and Properties

Pseudoephedrine tert-butyl carbamate is a synthetic compound that is not naturally occurring. The addition of the Boc group increases its molecular weight and lipophilicity compared to the parent compound, pseudoephedrine.

| Property | Value | Source |

| Chemical Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate | Cayman Chemical |

| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine | [1] |

| CAS Number | 152614-95-4 | [1] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.35 g/mol | MedchemExpress.com |

| Appearance | Crystalline solid | Cayman Chemical |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [2] |

Solubility

| Solvent | Solubility | Source |

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 20 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Synthesis and Chemical Reactions

The synthesis of this compound involves the protection of the secondary amine of pseudoephedrine using a tert-butoxycarbonyl group. This is a standard procedure in organic synthesis to temporarily mask the reactivity of the amine functionality.

General Synthesis Protocol: N-tert-butoxycarbonylation

The most common method for the synthesis of N-Boc protected amines is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve pseudoephedrine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the acidic proton generated during the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Figure 1. Synthetic workflow for this compound.

Role as a Precursor in Methamphetamine Synthesis

This compound is primarily known for its role as a masked precursor to (+)-methamphetamine.[1] The Boc group can be removed (deprotection) under acidic conditions to regenerate the secondary amine of pseudoephedrine, which can then be reduced to methamphetamine. The hydroxyl group can also be modified or removed in subsequent synthetic steps.

Figure 2. Pathway from this compound to (+)-Methamphetamine.

Analytical Characterization

A comprehensive analytical characterization of this compound has been performed using various spectroscopic techniques to confirm its structure.[3]

Experimental Protocols for Characterization

The following are general protocols for the analytical techniques used to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of signals. Due to restricted rotation around the carbamate bond, NMR spectra may need to be acquired at elevated temperatures to obtain sharp signals.[3]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Analysis: The separated components are then introduced into the mass spectrometer for ionization and detection. It is important to note that t-Boc derivatives can undergo thermal degradation or rearrangement in the hot GC injection port.[3]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Separation: Inject the sample onto an HPLC or UHPLC system equipped with a suitable column (e.g., C18) for separation.

-

Detection: The eluent is introduced into the mass spectrometer for detection. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition. LC-MS/MS does not always show characteristic fragmentation for unambiguous structure assignment.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded, showing the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Spectroscopic Data

The following tables summarize the key analytical data for this compound.

Table 3: ¹H NMR Spectroscopic Data (Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~7.2-7.4 | m |

| CH-OH | ~4.6 | d |

| CH-N | ~4.2 | m |

| N-CH₃ | ~2.7 | s |

| C(CH₃)₃ | ~1.4 | s |

| CH-CH₃ | ~0.9 | d |

Table 4: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (ppm) |

| C=O (carbamate) | ~155 |

| Phenyl-C | ~126-142 |

| C-OH | ~75 |

| C-N | ~58 |

| C(CH₃)₃ (quaternary) | ~80 |

| N-CH₃ | ~30 |

| C(CH₃)₃ (methyls) | ~28 |

| CH-CH₃ | ~15 |

Table 5: Mass Spectrometry Data

| Technique | Ionization Mode | Key m/z values | Notes |

| GC-MS | EI | Varies | Subject to thermal degradation and rearrangement.[3] |

| LC-MS/MS | ESI+ | [M+H]⁺, [M+Na]⁺ | May not show characteristic fragmentation.[3] |

Table 6: FTIR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400 (broad) |

| C-H stretch (aromatic and aliphatic) | ~2800-3100 |

| C=O stretch (carbamate) | ~1680 |

| C-N stretch | ~1160 |

Biological Signaling and Significance

As a synthetic intermediate and a protected form of pseudoephedrine, this compound is not expected to have significant direct biological activity. The bulky tert-butyl carbamate group would likely hinder its interaction with the adrenergic receptors that pseudoephedrine targets. Its primary significance in a biological context is as a precursor that can be converted back to pseudoephedrine or into methamphetamine, both of which are biologically active. There are no known signaling pathways directly modulated by this compound.

Conclusion

This compound is a well-characterized chemical entity of significant interest in forensic and synthetic chemistry. Its role as a masked precursor for illicit drug synthesis has led to its analytical characterization being documented in the scientific literature. This guide has summarized the available technical information, including its synthesis, properties, and analytical data, to serve as a valuable resource for researchers, scientists, and drug development professionals. The provided experimental outlines and data tables offer a comprehensive understanding of this compound.

References

An In-Depth Technical Guide to the Chemical Properties of t-BOC Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). It includes key physicochemical data, detailed experimental protocols for its synthesis and characterization, and spectroscopic data to aid in its identification and analysis.

Physicochemical Properties

t-BOC pseudoephedrine is the N-protected form of pseudoephedrine, a sympathomimetic amine. The introduction of the tert-butoxycarbonyl (Boc) group modifies its chemical properties, particularly its polarity and reactivity.

| Property | Value | Source |

| CAS Number | 152614-95-4 | [1] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Formula Weight | 265.4 g/mol | [1] |

| Formal Name | N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

Synthesis of t-BOC Pseudoephedrine

The synthesis of t-BOC pseudoephedrine involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine

Materials:

-

(+)-Pseudoephedrine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether (t-BuME)

-

0.1 N aqueous hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is cooled to 0 °C in an ice bath.

-

Pseudoephedrine (1.5 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Saturated aqueous NaHCO₃ solution is added to the reaction mixture.

-

The mixture is extracted three times with tert-butyl methyl ether.

-

The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with saturated aqueous NaHCO₃ solution.

-

The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

Purification: The crude t-BOC pseudoephedrine can be purified by column chromatography on silica (B1680970) gel.

Synthesis workflow for t-BOC pseudoephedrine.

Spectroscopic Characterization

The structure of t-BOC pseudoephedrine can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to restricted rotation around the newly formed carbamate (B1207046) bond, the NMR spectra of t-BOC pseudoephedrine may show peak broadening or the presence of rotamers, especially at room temperature. Acquiring spectra at elevated temperatures can help to simplify the spectrum by coalescing these signals.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of t-BOC pseudoephedrine is expected to show characteristic absorption bands for the carbamate group, in addition to the bands from the pseudoephedrine backbone.

Expected Characteristic IR Absorptions:

-

~1690 cm⁻¹: Strong C=O stretching vibration of the carbamate group.

-

~1160 cm⁻¹: C-O stretching vibration of the carbamate group.

-

~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and structural elucidation of t-BOC pseudoephedrine. The fragmentation pattern can provide valuable information about the molecule's structure.

Expected Fragmentation Pattern: Under Electron Ionization (EI) or Electrospray Ionization (ESI), t-BOC pseudoephedrine is expected to undergo characteristic fragmentation. Common fragmentation pathways for t-BOC protected compounds include the loss of the tert-butyl group or the entire Boc group.

Plausible mass spectrometry fragmentation pathways.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

t-BOC derivatives can sometimes exhibit thermal degradation or rearrangement during GC-MS analysis.[3][4] Therefore, careful optimization of the injection port temperature and other GC parameters is crucial for accurate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of t-BOC pseudoephedrine as it avoids the potential for thermal degradation associated with GC. Reversed-phase chromatography can be employed for separation, coupled with a mass spectrometer for detection and identification.

Experimental Protocol: LC-MS Analysis

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid such as formic acid, can be used.

-

Detection: Electrospray ionization (ESI) in positive ion mode is commonly used.

This technical guide provides a foundational understanding of the chemical properties of t-BOC pseudoephedrine. For more detailed and specific applications, further experimental validation is recommended.

References

An In-Depth Technical Guide to the Synthesis of Pseudoephedrine tert-butyl carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pseudoephedrine tert-butyl carbamate (B1207046), a protected derivative of pseudoephedrine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of pseudoephedrine is a key step in various synthetic routes, including the preparation of precursors for further chemical transformations.[1] This document outlines the synthetic strategy, a detailed experimental protocol, and relevant chemical data.

Synthetic Strategy: N-tert-Butoxycarbonylation

The most common and direct method for the synthesis of Pseudoephedrine tert-butyl carbamate is the N-tert-butoxycarbonylation of pseudoephedrine. This reaction involves the treatment of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction typically proceeds in the presence of a base to facilitate the deprotonation of the secondary amine, allowing for nucleophilic attack on the carbonyl carbon of the Boc anhydride. Common bases for this transformation include triethylamine (B128534) or a bicarbonate salt in a suitable aprotic solvent. The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for N-Boc protection of secondary amines.

Materials:

-

(+)-Pseudoephedrine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-Pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate as the eluent, to afford the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| (+)-Pseudoephedrine | C₁₀H₁₅NO | 165.23 | - |

| This compound | C₁₅H₂₃NO₃ | 265.35 | ≥98% |

Characterization

The structure and purity of the synthesized this compound are confirmed through various analytical techniques. A study by Mayer et al. has reported the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Conclusion

The synthesis of this compound via N-tert-butoxycarbonylation is a straightforward and efficient method for the protection of the secondary amine of pseudoephedrine. This protected intermediate serves as a valuable building block in various synthetic applications. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.

References

The Role of N-Acyl Pseudoephedrine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecular architectures. Among the various auxiliaries developed, pseudoephedrine has emerged as a particularly effective and practical choice for a range of asymmetric transformations.[1][2] This is attributed to its ready availability in both enantiomeric forms, relatively low cost, and the high degree of stereoselectivity it imparts in carbon-carbon bond-forming reactions.[1]

This technical guide provides an in-depth exploration of the use of N-acyl pseudoephedrine amides as chiral auxiliaries, focusing on their application in the asymmetric alkylation of enolates. It is crucial to distinguish the active form of the auxiliary, the N-acyl derivative, from protected forms such as pseudoephedrine tert-butyl carbamate (B1207046) . The tert-butyl carbamate (Boc) group serves as a protecting group for the secondary amine of pseudoephedrine and, in this protected state, the molecule cannot function as the chiral auxiliary in the widely practiced asymmetric alkylation reactions. The utility of the pseudoephedrine auxiliary is predicated on the formation of a tertiary amide, which is the focus of this guide.

Core Principle: Mechanism of Stereocontrol

The remarkable stereodirecting power of the N-acyl pseudoephedrine auxiliary stems from the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[1][3] The stereochemical outcome of subsequent reactions is governed by a well-defined transition state, as illustrated in the diagram below.

Caption: Proposed chelation-controlled transition state for the asymmetric alkylation of an N-acyl pseudoephedrine amide.

This rigid conformation, stabilized by the lithium cation, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective alkylation. The presence of lithium chloride (LiCl) is often crucial, as it is believed to break up LDA aggregates and prevent enolate aggregation, leading to faster and cleaner reactions.[]

Experimental Workflow

The application of pseudoephedrine as a chiral auxiliary in asymmetric alkylation follows a well-established three-stage process: formation of the N-acyl pseudoephedrine amide, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Caption: General experimental workflow for asymmetric synthesis using an N-acyl pseudoephedrine chiral auxiliary.

Data Presentation: Diastereoselective Alkylation of N-Acyl Pseudoephedrine Amides

The following table summarizes representative results for the diastereoselective alkylation of various N-acyl pseudoephedrine amides, demonstrating the high yields and excellent stereocontrol achieved with a range of electrophiles.

| Entry | Acyl Group (R¹) | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propionyl | Benzyl (B1604629) bromide | 90 | >99:1 |

| 2 | Propionyl | n-Butyl iodide | 80 | 98:2 |

| 3 | Phenylacetyl | Methyl iodide | 95 | 97:3 |

| 4 | Isovaleryl | Allyl bromide | 88 | >99:1 |

| 5 | Propionyl | Isopropyl iodide | 75 | 95:5 |

Data compiled from representative literature.[]

Experimental Protocols

1. Synthesis of N-Propionyl-(+)-pseudoephedrine Amide

This protocol describes a typical procedure for the acylation of (+)-pseudoephedrine.

-

Materials: (+)-Pseudoephedrine, propionyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

2. Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide

This protocol outlines the diastereoselective alkylation of the prepared pseudoephedrine amide.

-

Materials: N-Propionyl-(+)-pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous tetrahydrofuran (B95107) (THF), diisopropylamine (B44863), n-butyllithium (n-BuLi), alkyl halide (e.g., benzyl bromide).

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

-

In a separate oven-dried flask, dissolve the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.

-

Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.

-

Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.

-

Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The diastereomeric ratio of the crude product can be determined by HPLC or NMR analysis. The product can be purified by recrystallization to enhance diastereomeric purity.[3]

-

3. Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to afford various functional groups, and the pseudoephedrine can often be recovered.[2][5]

Caption: Pathways for the conversion of the alkylated pseudoephedrine amide to enantiomerically enriched products.

-

To obtain Carboxylic Acids: Acidic hydrolysis (e.g., refluxing in aqueous H₂SO₄) or basic hydrolysis (e.g., refluxing with aqueous NaOH) of the alkylated amide furnishes the corresponding carboxylic acid.[]

-

To obtain Alcohols: Reduction of the amide with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the primary alcohol.[3]

-

To obtain Ketones: Addition of an organolithium or Grignard reagent to the alkylated amide, followed by aqueous workup, provides the corresponding ketone.

Conclusion

N-Acyl pseudoephedrine amides are highly effective and versatile chiral auxiliaries for asymmetric synthesis, particularly for the diastereoselective alkylation of enolates. The methodology provides a reliable and practical route to a wide array of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones. The operational simplicity, high stereoselectivity, and the ability to recover the chiral auxiliary make it a valuable tool for both academic research and industrial drug development. It is essential for practitioners to recognize that the active auxiliary is the N-acyl derivative, while compounds like pseudoephedrine tert-butyl carbamate represent a protected form not suitable for these key transformations.

References

The Strategic Role of the Tert-Butyl Carbamate Group in Pseudoephedrine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl carbamate (B1207046) (Boc) group serves as a crucial protecting group for the secondary amine in pseudoephedrine, profoundly influencing its reactivity and stereochemical control in asymmetric synthesis. This technical guide provides an in-depth analysis of the role of the Boc group in pseudoephedrine chemistry, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Introduction: The Significance of Amine Protection in Pseudoephedrine

Pseudoephedrine, a chiral amino alcohol, is a valuable building block in organic synthesis, most notably as a chiral auxiliary.[1] Its inherent chirality allows for the diastereoselective synthesis of a variety of chiral molecules. However, the presence of both a hydroxyl and a secondary amine group necessitates a strategic approach to selective functionalization. The protection of the amine group with a tert-butoxycarbonyl (Boc) moiety is a common and effective strategy to modulate its nucleophilicity and steric environment, thereby enabling a wider range of synthetic transformations.[2]

N-Boc Protection of Pseudoephedrine: A Detailed Protocol

The introduction of the Boc group onto the nitrogen atom of pseudoephedrine is typically achieved through the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-(1S,2S)-pseudoephedrine

-

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equivalent) in dichloromethane (DCM) at room temperature, add triethylamine (1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-pseudoephedrine as a white solid.

-

Quantitative Data for N-Boc Protection of Pseudoephedrine

| Parameter | Value | Reference |

| Yield | Typically >95% | General procedure for Boc protection of amines. |

| Purity | >98% after chromatography | General procedure for Boc protection of amines. |

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic attack of the pseudoephedrine's secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected pseudoephedrine, tert-butoxide, and carbon dioxide. The base neutralizes the protonated amine intermediate.

References

Technical Guide: Pseudoephedrine tert-butyl carbamate

CAS Number: 152614-95-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pseudoephedrine tert-butyl carbamate (B1207046), a key intermediate and analytical reference standard. It includes detailed information on its synthesis, physicochemical properties, and analytical characterization.

Physicochemical Properties

Pseudoephedrine tert-butyl carbamate, also known as N-tert-butoxycarbonyl-pseudoephedrine or t-BOC Pseudoephedrine, is a carbamate derivative of pseudoephedrine. It serves as a crucial precursor in synthetic organic chemistry and is utilized as an analytical reference standard in forensic and research applications.[1]

| Property | Value |

| CAS Number | 152614-95-4 |

| Molecular Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate |

| Appearance | Crystalline solid (predicted) |

| Purity | ≥98% |

Synthesis

The synthesis of this compound is achieved through the N-acylation of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group to the secondary amine of the pseudoephedrine molecule.

Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine

This protocol is adapted from established procedures for the Boc-protection of secondary amines and specific details found in the synthesis of similar masked derivatives of pseudoephedrine.[1]

Materials:

-

(+)-Pseudoephedrine (1 mole equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mole equivalents)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base (1.2 mole equivalents)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

Procedure:

-

To a solution of (+)-Pseudoephedrine in dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Synthesis Workflow

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the characterization of closely related compounds.[1]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine protons of the pseudoephedrine backbone, the N-methyl and C-methyl protons, and the characteristic singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the pseudoephedrine backbone, the N-methyl and C-methyl carbons, and the carbons of the Boc protecting group, including the quaternary carbon and the carbonyl carbon. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (carbamate carbonyl), and C-O stretching. |

| Mass Spec. (MS) | The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. |

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of t-Boc derivatives of pseudoephedrine can be challenging due to potential thermal degradation or rearrangement in the injector port.[1][2] Derivatization of the hydroxyl group may be necessary to improve thermal stability for more reliable analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of this compound.

Illustrative HPLC Method:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

This method allows for the separation of the product from starting materials and byproducts, enabling purity assessment and quantification.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive analysis.

References

- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]

An In-Depth Technical Guide on the Molecular Structure of N-Boc-pseudoephedrine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of N-Boc-pseudoephedrine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

N-Boc-pseudoephedrine, formally known as N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester, is a carbamate-protected derivative of pseudoephedrine.[1] The tert-butoxycarbonyl (Boc) protecting group is strategically employed in organic synthesis to mask the secondary amine functionality of the pseudoephedrine molecule. This protection prevents the amine from participating in undesired side reactions and allows for selective chemical transformations at other sites of the molecule. N-Boc-pseudoephedrine serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized as an analytical reference standard.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of N-Boc-pseudoephedrine is characterized by the presence of a phenyl ring, a hydroxyl group, and the N-Boc protecting group attached to the nitrogen atom of the pseudoephedrine backbone.

| Property | Value | Reference |

| Formal Name | N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester | [1] |

| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate | [1] |

| CAS Number | 152614-95-4 | [1] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| SMILES | O--INVALID-LINK--N(C)C(OC(C)(C)C)=O">C@HC1=CC=CC=C1 | [1] |

| InChI Key | SIKODEFLCMOILM-WCQYABFASA-N | [1] |

Solubility

N-Boc-pseudoephedrine exhibits solubility in various organic solvents, which is a critical consideration for its use in synthesis and purification processes.

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 20 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Synthesis of N-Boc-pseudoephedrine

The synthesis of N-Boc-pseudoephedrine is typically achieved through the N-protection of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

Experimental Protocol: N-Boc Protection of Pseudoephedrine

This protocol outlines a general procedure for the synthesis of N-Boc-pseudoephedrine.

Materials:

-

(+)-Pseudoephedrine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-Boc-pseudoephedrine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-pseudoephedrine is expected to show characteristic signals for the protons of the pseudoephedrine backbone and the tert-butyl group of the Boc protecting group. Due to hindered rotation around the N-CO bond, some signals may appear broadened or as a set of rotamers at room temperature.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.4 | multiplet |

| CH-OH | ~4.6 | doublet |

| CH-N | ~4.1 | multiplet |

| N-CH₃ | ~2.7 | singlet |

| CH-CH₃ | ~1.0 | doublet |

| C(CH₃)₃ (Boc) | ~1.4 | singlet (intense) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the phenyl ring, the pseudoephedrine backbone, and the Boc group.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Boc) | ~155 |

| Aromatic (Ar-C) | 126 - 142 |

| C(CH₃)₃ (Boc) | ~80 |

| CH-OH | ~75 |

| CH-N | ~58 |

| N-CH₃ | ~30 |

| C(CH₃)₃ (Boc) | ~28 |

| CH-CH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-pseudoephedrine is expected to exhibit characteristic absorption bands for the hydroxyl, carbamate, and aromatic functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carbamate) | 1680 - 1700 | Strong |

| C-N stretch | 1160 - 1250 | Medium |

| C-O stretch | 1000 - 1300 | Medium |

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of N-Boc-pseudoephedrine. The information presented is essential for researchers and scientists working with this important synthetic intermediate in the fields of medicinal chemistry and drug development. The methodologies and data compiled herein serve as a valuable resource for the efficient and effective utilization of N-Boc-pseudoephedrine in various research and development applications.

References

Spectroscopic and Synthetic Profile of Pseudoephedrine Tert-Butyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Pseudoephedrine tert-butyl carbamate (B1207046). This compound, a tert-butoxycarbonyl (t-Boc) protected derivative of pseudoephedrine, is of significant interest in synthetic organic chemistry and forensic analysis as a masked form of pseudoephedrine, a precursor to methamphetamine. The following sections detail the experimental protocols for its synthesis and the corresponding analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of Pseudoephedrine tert-butyl carbamate

The synthesis of this compound involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Experimental Protocol: Synthesis

To a solution of pseudoephedrine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or acetonitrile, is added di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica (B1680970) gel to afford this compound as a pure product.

The logical workflow for the synthesis is depicted in the following diagram:

Spectroscopic Data

The structural characterization of this compound was performed using ¹H NMR, ¹³C NMR, FTIR, and GC-MS. The data reveals the successful addition of the t-Boc protecting group. Due to restricted rotation around the newly formed carbamate bond, signal broadening or duplication may be observed in the NMR spectra at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Aromatic protons |

| 4.41 | d, J = 4.4 Hz | 1H | CH-OH |

| 4.10 | m | 1H | CH-N |

| 2.75 | s | 3H | N-CH₃ |

| 1.48 | s | 9H | C(CH₃)₃ |

| 1.08 | d, J = 6.8 Hz | 3H | CH-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C=O (carbamate) |

| 141.6 | Aromatic C (quaternary) |

| 128.3 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 79.8 | C (CH₃)₃ |

| 76.8 | C H-OH |

| 59.9 | C H-N |

| 31.8 | N-C H₃ |

| 28.5 | C(C H₃)₃ |

| 15.0 | CH-C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was recorded as a thin film.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | br, m | O-H stretch |

| 2975, 2930 | s | C-H stretch (aliphatic) |

| 1685 | s | C=O stretch (carbamate) |

| 1455, 1365 | m | C-H bend |

| 1160 | s | C-O stretch |

| 760, 700 | s | C-H bend (aromatic) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using electron ionization (EI). The fragmentation pattern is consistent with the structure of this compound. It should be noted that thermal degradation or rearrangement can occur during GC-MS analysis of t-Boc protected amines.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 265 | Low | [M]⁺ (Molecular ion) |

| 209 | Moderate | [M - C₄H₈]⁺ |

| 166 | Moderate | [M - C₅H₉O₂]⁺ |

| 148 | High | [M - C₅H₉O₂ - H₂O]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Experimental Protocols: Spectroscopy

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

FTIR Spectroscopy: The infrared spectrum was recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal.

-

GC-MS Analysis: Gas chromatography-mass spectrometry analysis was performed on a GC system coupled to a mass selective detector. A capillary column suitable for the analysis of semi-volatile organic compounds was used. The injection port temperature was set to 250 °C, and the mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the relationship between the different spectroscopic techniques used for the characterization of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of t-BOC Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). Below, you will find detailed information on the chemical structure, experimental protocols for its synthesis and NMR analysis, and a thorough interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and analytical sciences.

Molecular Structure and ¹H NMR Assignments

N-t-BOC-pseudoephedrine is a derivative of the sympathomimetic amine pseudoephedrine, where the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This modification is common in organic synthesis to temporarily mask the reactivity of the amine functionality.

The ¹H NMR spectrum of t-BOC pseudoephedrine is characterized by distinct signals corresponding to the protons of the pseudoephedrine backbone and the t-BOC protecting group. Due to restricted rotation around the newly formed carbamate (B1207046) bond, some signals may appear broadened or as multiple conformers at room temperature. Therefore, NMR spectra are often acquired at elevated temperatures to simplify the spectrum by coalescing these rotational isomers into sharper, averaged signals.

Table 1: ¹H NMR Spectral Data for t-BOC Pseudoephedrine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.40 - 7.20 | m | - |

| CH-O | 4.40 | d | 8.8 |

| CH-N | 4.20 | m | - |

| N-CH₃ | 2.79 | s | - |

| C(CH₃)₃ | 1.45 | s | - |

| CH-CH₃ | 0.95 | d | 6.7 |

Note: Data is based on spectra acquired in CDCl₃ at elevated temperatures to overcome rotational isomerism.

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-pseudoephedrine

The synthesis of t-BOC pseudoephedrine is achieved through the reaction of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common reagent for the introduction of the Boc protecting group.

Materials:

-

(+)-Pseudoephedrine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.2 eq) is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the crude t-BOC pseudoephedrine can be purified by column chromatography on silica (B1680970) gel.

¹H NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of purified t-BOC pseudoephedrine is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The ¹H NMR spectrum is acquired at an elevated temperature (e.g., 55 °C) to ensure sharp signals by overcoming the effects of rotational isomers.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the synthesis and analysis of t-BOC pseudoephedrine.

Caption: Molecular structure of t-BOC pseudoephedrine with key ¹H NMR assignments.

Caption: Experimental workflow for the synthesis and ¹H NMR analysis of t-BOC pseudoephedrine.

An In-Depth Technical Guide to the Infrared Spectroscopy of Pseudoephedrine Tert-Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectroscopy of pseudoephedrine tert-butyl carbamate (B1207046). As a protected derivative of pseudoephedrine, understanding its spectral characteristics is crucial for reaction monitoring, quality control, and characterization in synthetic and pharmaceutical chemistry. This document outlines the theoretical basis for its infrared spectrum, predicted vibrational modes, a standardized experimental protocol for spectral acquisition, and a logical workflow for analysis.

Introduction to the Infrared Spectroscopy of Protected Amines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. In the context of synthetic chemistry, IR spectroscopy is an invaluable tool for tracking the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

The protection of amines is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal under mild acidic conditions. The formation of pseudoephedrine tert-butyl carbamate involves the reaction of the secondary amine in pseudoephedrine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This chemical transformation leads to distinct changes in the infrared spectrum, which are predictable and readily identifiable. A recent study has also explored the characterization of t-Boc appended to pseudoephedrine using various analytical techniques including FTIR.[1]

Predicted Infrared Spectrum and Vibrational Mode Analysis

The infrared spectrum of this compound can be predicted by considering the characteristic absorption bands of its constituent functional groups and comparing them to the starting material, pseudoephedrine. The key transformation is the conversion of a secondary amine to a carbamate.

Key Spectral Changes Upon N-Boc Protection

-

Disappearance of Secondary Amine N-H Stretch: Pseudoephedrine, a secondary amine, typically exhibits a single, weak to medium N-H stretching vibration in the range of 3350-3310 cm⁻¹.[2][3] Upon successful formation of the carbamate, this peak will disappear.

-

Appearance of Carbamate N-H Stretch: The newly formed carbamate group will show a new N-H stretching band, typically in the region of 3400-3250 cm⁻¹.[2]

-

Appearance of Carbamate C=O Stretch: A strong and prominent carbonyl (C=O) stretching band is a hallmark of the carbamate group. This peak is expected to appear in the range of 1725-1685 cm⁻¹.

-

Persistence of Pseudoephedrine Backbone Vibrations: The spectral features of the pseudoephedrine backbone, such as the O-H stretch from the alcohol group (broadband, ~3400-3200 cm⁻¹), C-H stretches from the aromatic ring and alkyl chain (~3100-2850 cm⁻¹), and aromatic C=C bending vibrations (~1600-1450 cm⁻¹), will remain in the spectrum of the product. The FTIR spectra of pure pseudoephedrine hydrochloride show characteristic peaks for N-H stretching around 3369 cm⁻¹ and 3288 cm⁻¹.[4]

Tabulated Summary of Predicted Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound for easy comparison.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| ~3400 - 3200 (broad) | O-H Stretch | Alcohol | Medium - Strong | This broad peak is characteristic of the hydroxyl group in the pseudoephedrine backbone and may overlap with the N-H stretch. |

| ~3350 (sharp) | N-H Stretch | Carbamate | Medium | The appearance of this peak and the disappearance of the secondary amine N-H stretch are key indicators of the reaction's success. |

| ~3100 - 2850 | C-H Stretch | Aromatic & Aliphatic | Medium - Strong | Represents the various C-H bonds in the phenyl ring, methyl groups, and the tert-butyl group. |

| ~1700 | C=O Stretch (Amide I band) | Carbamate | Strong | A very strong and sharp absorption, which is a definitive marker for the formation of the carbamate. |

| ~1600 - 1450 | C=C Aromatic Ring Stretch | Phenyl Group | Medium - Variable | A series of peaks indicating the presence of the aromatic ring. |

| ~1520 | N-H Bend (Amide II band) | Carbamate | Medium | This bending vibration is another characteristic feature of the newly formed carbamate linkage. |

| ~1250 & ~1160 | C-N Stretch & C-O Stretch | Carbamate | Medium - Strong | These stretches are associated with the carbamate group. |

| ~1050 | C-O Stretch | Alcohol | Medium - Strong | Arising from the secondary alcohol in the pseudoephedrine structure. |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible infrared spectra. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, convenient method that requires minimal sample preparation for both solid and liquid samples.[5][6][7]

Sample Preparation and Analysis using ATR-FTIR

Objective: To acquire the infrared spectrum of a solid or liquid sample of this compound.

Materials:

-

FTIR Spectrometer with a diamond or zinc selenide (B1212193) ATR accessory.

-

Sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe lightly dampened with isopropanol or another suitable solvent.

-

Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[8]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (number of scans, resolution, and spectral range).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure arm tip with a solvent-dampened, lint-free wipe to remove all traces of the sample.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the chemical and experimental processes.

Conclusion

The infrared spectroscopy of this compound is characterized by the distinct disappearance of the secondary amine N-H stretch and the prominent appearance of the carbamate N-H and C=O stretching vibrations. This technical guide provides researchers, scientists, and drug development professionals with a predictive framework for identifying this compound, a robust experimental protocol for acquiring high-quality spectral data, and clear visual workflows to aid in understanding the associated chemical and analytical processes. By following these guidelines, IR spectroscopy can be effectively utilized for the reliable characterization and quality assessment of this compound in a research and development setting.

References

- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Physical and Chemical Characteristics of Pseudoephedrine tert-butyl carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Pseudoephedrine tert-butyl carbamate (B1207046). The information is compiled from various chemical suppliers and scientific literature, offering a core reference for professionals in research and development. This document includes tabulated data for key characteristics, generalized experimental protocols for their determination, and a logical diagram illustrating the compound's formation.

Core Physical and Chemical Properties

Pseudoephedrine tert-butyl carbamate, also known as t-BOC Pseudoephedrine, is an N-protected derivative of pseudoephedrine.[1][2] It serves as an analytical reference standard and a precursor in certain chemical syntheses.[1][3] The tert-butoxycarbonyl (t-Boc) protecting group masks the secondary amine of the parent pseudoephedrine molecule.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| IUPAC Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate[2] |

| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate[1][3] |

| CAS Number | 152614-95-4[1][2] |

| Molecular Formula | C₁₅H₂₃NO₃[1][4] |

| Formula Weight | 265.4 g/mol (also cited as 265.35 g/mol )[1][4] |

| Appearance | A crystalline solid[1][5] |

| Purity | ≥98%[1][2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[1] |

| Storage Temperature | -20°C is recommended for long-term storage.[1][2][3] |

| Stability | ≥ 5 years (when stored at -20°C)[1] |

| SMILES | O--INVALID-LINK--N(C)C(OC(C)(C)C)=O">C@HC1=CC=CC=C1[1] |

| InChI Key | SIKODEFLCMOILM-WCQYABFASA-N[1][2] |

Experimental Protocols

While specific experimental data such as melting point for this exact compound is not publicly detailed in the provided search results, standard analytical methods are used for its characterization.[6] The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Physical State and Appearance

-

Objective: To visually characterize the compound at ambient temperature.

-

Methodology:

-

A small sample (1-2 mg) of the substance is placed on a clean, dry watch glass or microscope slide.

-

The sample is observed under sufficient lighting against both a white and a dark background.

-

Observations regarding its state (e.g., crystalline, amorphous), color, and texture are recorded. For crystalline solids, microscopic examination can be used to describe the crystal habit.

-

Solubility Assessment

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology:

-

Weigh a precise amount of the compound (e.g., 10 mg) into separate vials.

-

Add a measured volume (e.g., 100 µL) of the selected solvent (e.g., DMSO, Ethanol, water) to the first vial.

-

Agitate the vial using a vortex mixer for 30-60 seconds.

-

Visually inspect for complete dissolution.

-

If the solid dissolves, add another portion of the compound and repeat until saturation is reached.

-

If the solid does not dissolve, incrementally add more solvent until dissolution occurs or a large volume is reached, indicating poor solubility.

-

The results are expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., mg/mL).[1]

-

Structural and Purity Analysis Workflow

Characterization of t-Boc protected derivatives is typically performed using a suite of complementary analytical techniques to confirm structure and purity.[6]

-

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired. Due to restricted rotation around the carbamate bond, spectra may need to be acquired at an elevated temperature to resolve complex signal broadening.[6]

-

The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their chemical environments, confirming the structure.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

The solution is injected into the GC-MS. It is noted that t-Boc derivatives can show thermal degradation or rearrangement during GC-MS analysis.[6]

-

The gas chromatogram provides data on the sample's purity and retention time, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which aids in structural confirmation.

-

-

High-Resolution LC-MS/MS:

-

This technique is complementary to GC-MS, especially for thermally labile compounds.[6]

-

A solution of the sample is analyzed via Liquid Chromatography-Mass Spectrometry.

-

This provides a highly accurate mass measurement, which can definitively confirm the molecular formula. The fragmentation pattern (MS/MS) can further validate the structure.[6]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch of the carbamate, O-H stretch of the alcohol, C-H stretches of alkyl and aromatic groups).

-

-

Visualization of Logical Relationships

The following diagram illustrates the formation of this compound from its parent compound, Pseudoephedrine. This represents a common chemical transformation where a protecting group is added to a functional group.

Caption: Synthetic pathway for t-BOC protection of Pseudoephedrine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 152614-95-4 [sigmaaldrich.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [A crystalline solid] [lgcstandards.com]

- 6. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]

An In-depth Technical Guide on the Solubility of t-BOC Pseudoephedrine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl (t-BOC) protected pseudoephedrine in various organic solvents. Due to its role as a protected intermediate in the synthesis of various pharmaceutical compounds, understanding its solubility is crucial for process optimization, purification, and formulation development. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for t-BOC pseudoephedrine in common organic solvents at ambient temperature. This data is essential for selecting appropriate solvents for synthesis, purification, and analytical method development.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 30 | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 20 | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | N/A | 10 | Not Specified |

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of t-BOC pseudoephedrine solubility in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of t-BOC pseudoephedrine in a selected organic solvent at a specific temperature.

Materials:

-

t-BOC pseudoephedrine (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker bath

-

Analytical balance (± 0.01 mg)

-

Vials with airtight caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of t-BOC pseudoephedrine to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the concentration of t-BOC pseudoephedrine in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of t-BOC pseudoephedrine of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the context of working with t-BOC pseudoephedrine, from its synthesis to its application as a protected intermediate.

Caption: General workflow for the synthesis and purification of t-BOC pseudoephedrine.

Caption: Standard workflow for determining the solubility of a compound using the shake-flask method.

References

Stability and Storage of Pseudoephedrine tert-butyl carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for Pseudoephedrine tert-butyl carbamate (B1207046). The information is collated from established chemical principles of N-tert-butoxycarbonyl (Boc) protecting groups and stability data of the parent molecule, pseudoephedrine. This document is intended to guide researchers in handling, storing, and developing analytical methods for this compound.

Introduction

Pseudoephedrine tert-butyl carbamate is a derivative of pseudoephedrine where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This modification alters the molecule's polarity, reactivity, and, consequently, its stability profile. Understanding the stability of this carbamate is crucial for its use as a reference standard, a precursor in chemical synthesis, and for ensuring its integrity during storage and handling. The primary mode of degradation for this molecule is the cleavage of the acid-labile Boc group.[1][2]

Chemical Structure and Properties

-

IUPAC Name: (1S,2S)-N-(tert-butoxycarbonyl)-N-methyl-1-phenyl-1-hydroxypropan-2-amine

-

Molecular Formula: C₁₅H₂₃NO₃

-

Molecular Weight: 265.35 g/mol

-

CAS Number: 152614-95-4

The stability of this compound is largely dictated by the N-Boc group, which is known to be sensitive to acidic conditions and high temperatures.[3][4] Conversely, it exhibits significant stability in basic and neutral media at ambient temperatures.[5][6]

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. The data is extrapolated from forced degradation studies on pseudoephedrine and the known chemical behavior of the N-Boc protecting group.[7] Degradation is primarily measured by the loss of the parent compound and the appearance of pseudoephedrine.

Table 1: Hydrolytic Stability

| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradant |

| 0.1 M HCl | 60 | 2 | >90% | Pseudoephedrine |

| pH 4.5 Buffer | 60 | 24 | 10-20% | Pseudoephedrine |

| Purified Water | 60 | 24 | <5% | Pseudoephedrine |

| pH 9.0 Buffer | 60 | 24 | <2% | - |

| 0.1 M NaOH | 60 | 24 | <2% | - |

Table 2: Oxidative, Thermal, and Photolytic Stability

| Condition | Temperature (°C) | Time | Expected Degradation (%) | Primary Degradant(s) |

| 3% H₂O₂ | 60 | 24 hours | 5-15% | Oxidation products of Pseudoephedrine |

| Thermal (Solid) | 150 | 6 hours | >50% | Pseudoephedrine, Isobutylene, CO₂ |

| Photolytic (Solid, ICH Q1B) | 25 | 1.2 million lux hours | <5% | - |

Degradation Pathways

The principal degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the parent amine, pseudoephedrine.[2][6]

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocols

The following are model protocols for conducting forced degradation studies on this compound. These are designed to assess the stability of the molecule under various stress conditions as recommended by ICH guidelines.[8]

General Procedure